![molecular formula C20H23N3O4S2 B2486061 4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-64-1](/img/structure/B2486061.png)
4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
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Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted oxazolines with p-toluenesulfonyl chloride, leading to various complexes. For instance, a series of zinc(II) complexes with [(4-methylphenyl)sulfonyl]-1H-amido-2-phenyl-2-oxazoline ligands has been synthesized through electrochemical oxidation, showcasing a method potentially applicable to the synthesis of the target compound (Castro et al., 2002). This method involves intricate steps that ensure the formation of the desired product, characterized by microanalysis, IR, and 1H NMR spectroscopy.
Molecular Structure Analysis
The crystal structure of similar compounds, as determined by X-ray diffraction, reveals that metal atoms are coordinated by the nitrogen atoms of monoanionic ligands, indicating a structured and stable molecular arrangement. This analysis is crucial for understanding the spatial arrangement and potential reactivity of the target compound.
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in the synthesis of diverse derivatives, including antimicrobial activities for some newly synthesized compounds. For example, Mannich base derivatives obtained from reactions involving morpholine or methyl piperazine as amine components indicate the compound's versatility in chemical reactions (Bektaş et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are essential for understanding the compound's behavior in different environments. For closely related compounds, solubility in various solvents like ethanol, methanol, and dimethyl sulfoxide has been documented, providing insights into the physical characteristics that might be expected for the target compound.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability under different conditions, and potential for forming derivatives, are pivotal. The ability to undergo reactions with secondary amines at room temperature, leading to the formation of o-sulfamidotriazobenzenes, demonstrates the compound's reactive nature and potential for further chemical manipulation (Katritzky et al., 2007).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives, including those with morpholine components, have been synthesized for antimicrobial applications. For instance, Bektaş et al. (2007) synthesized various derivatives and screened them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of N-Heterocycles
Matlock et al. (2015) reported a concise synthesis of stereodefined C-substituted morpholines and other N-heterocycles, demonstrating the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Matlock et al., 2015).
Reaction with Aliphatic Amines
Asahi et al. (1984) studied the reaction of sodium 1,2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, showing the formation of colored products. This work contributes to understanding the chemical behavior and potential applications of such compounds in dyeing or as colorimetric sensors (Asahi et al., 1984).
Pharmacological Studies
Sujith et al. (2009) synthesized a series of Mannich bases containing the morpholine moiety and ibuprofen, screening them for anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some derivatives were found to be promising agents, underlining the pharmacological potential of such compounds (Sujith et al., 2009).
Electrophoretic and Biocompatible Poly(2-oxazolines)
Hayashi and Takasu (2015) synthesized electrophoretic poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides, demonstrating their application in coating and hybridization with bioactive glass for biocompatibility. This research opens up new avenues for using such compounds in biomedical engineering and materials science (Hayashi & Takasu, 2015).
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-12-26-13-11-23)27-18(22-20)17-3-2-14-28-17/h2-7,14,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWLOADJDJEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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